Part 1: Retrosynthetic Analysis & Strategic Logic
Part 1: Retrosynthetic Analysis & Strategic Logic
The synthesis of 2-azaspiro[4.4]nonane-1,3,6-trione (CAS: 1539671-77-6) represents a critical challenge in heterocyclic chemistry, serving as a high-value scaffold for anticonvulsants, aldose reductase inhibitors, and novel immunomodulatory drugs (IMiDs).
This guide departs from generic preparations to focus on the regioselective construction of the spiro-succinimide moiety at the
The target molecule features a spiro[4.4]nonane core with three carbonyl functionalities: two in the succinimide ring (positions 1, 3) and one in the carbocyclic ring (position 6).
Structural Breakdown:
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Ring A (Succinimide): 2-aza-1,3-dione.
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Ring B (Cyclopentanone): 6-one.
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Spiro Center (C5): The quaternary carbon connecting the two rings.
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Key Connectivity: The ketone in Ring B is
to the spiro center.
Retrosynthetic Disconnection:
The most robust disconnection slices through the imide ring, tracing back to a 1,1-dicarboxylic acid equivalent situated
Primary Pathway: The Modified Guareschi-Thorpe Cyclization This route utilizes 2-alkoxycyclopent-2-enone as a masked 1,2-dione equivalent. The electron-rich enol ether directs the Knoevenagel condensation, while the subsequent Michael addition installs the necessary carbon framework for the succinimide ring.
Caption: Retrosynthetic logic deconstructing the 1,3,6-trione target into accessible enone precursors.
Part 2: Detailed Synthetic Protocol
Method A: The Enone-Cyanoacetate Condensation (Primary Route)
This protocol avoids the instability of cyclopentane-1,2-dione by using its enol ether.
Reagents:
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Starting Material: 2-Ethoxycyclopent-2-en-1-one (Prepared from cyclopentane-1,2-dione or via oxidation of cyclopentanone).
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Nucleophile: Ethyl Cyanoacetate.
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Catalyst: Sodium Ethoxide (NaOEt) or Piperidine/AcOH.
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Cyanide Source: Potassium Cyanide (KCN).
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Solvent: Ethanol (EtOH), Water.
Step-by-Step Methodology:
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Knoevenagel Condensation:
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Charge a flame-dried reaction vessel with 2-ethoxycyclopent-2-en-1-one (1.0 equiv) and ethyl cyanoacetate (1.1 equiv) in anhydrous EtOH.
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Add catalytic NaOEt (0.1 equiv) at 0°C.
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Stir at room temperature for 4–6 hours. The active methylene of the cyanoacetate condenses with the carbonyl of the enone.
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Mechanistic Insight: The ethoxy group at C2 prevents regiochemical ambiguity; the condensation occurs exclusively at C1.
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Michael Addition (The Spiro-Formation):
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To the intermediate solution, add KCN (1.2 equiv) dissolved in a minimum amount of water.
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Heat the mixture to reflux for 3 hours.
- -position of the conjugated system (which is the original carbonyl carbon C1, now part of the alkylidene). This creates the quaternary center.
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Critical Control Point: Monitor the disappearance of the alkylidene peak via TLC or NMR.
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Acid Hydrolysis & Decarboxylation:
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Concentrate the reaction mixture and redissolve in 6N HCl .
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Reflux for 12 hours. This step achieves three transformations:
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Hydrolysis of the nitrile and ester groups to carboxylic acids.
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Decarboxylation of the geminal acid (if labile).
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Hydrolysis of the enol ether (ethoxy group) to reveal the ketone at position 6.
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Note: The harsh acidic conditions favor the formation of the thermodynamically stable spiro-imide if ammonia/urea is present, or the diacid intermediate.
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Cyclization to Succinimide:
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Isolate the crude diacid intermediate.
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Mix with Urea (1.5 equiv) and heat to 160–180°C (melt fusion) for 2 hours.
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This effects the ring closure to form the succinimide moiety.
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Purification: Recrystallize from Ethanol/Water to obtain 2-azaspiro[4.4]nonane-1,3,6-trione .
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Method B: Oxidative Spiro-Annulation (Alternative)
For laboratories with access to specialized catalysts, a direct oxidative approach from the parent spiro-imide is viable.
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Substrate: Synthesize 2-azaspiro[4.4]nonane-1,3-dione (standard spiro-imide without the 6-ketone) via the reaction of cyclopentanone with ethyl cyanoacetate/KCN.
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Oxidation:
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Dissolve the substrate in Acetic Acid .
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Add Chromium Trioxide (CrO3) or Selenium Dioxide (SeO2) (1.5 equiv).
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Heat to 60°C.
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Selectivity: Oxidation occurs preferentially at the
-methylene position adjacent to the quaternary spiro center due to steric activation and ring strain.
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Part 3: Data Presentation & Validation
Physicochemical Properties Table
| Property | Value / Description | Note |
| Formula | C₈H₉NO₃ | |
| Mol Weight | 167.16 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 145–148 °C | Dependent on purity/polymorph |
| Solubility | DMSO, Methanol, Ethyl Acetate | Poor in Hexane/Water |
| ¹H NMR | Key diagnostic: Loss of symmetry in cyclopentane ring | |
| IR Spectrum | 1710 cm⁻¹ (Imide C=O), 1745 cm⁻¹ (Ketone C=O) | Distinct ketone band separate from imide doublet |
Reaction Workflow Diagram
Caption: Step-wise workflow for the regioselective synthesis of the trione scaffold.
Part 4: Troubleshooting & Optimization
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Regioselectivity Issues:
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Problem: Formation of the 1,3-dione (missing the 6-ketone).
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Solution: Ensure the starting material is the enol ether or 1,2-dione derivative. Starting from simple cyclopentanone will not yield the 6-trione.
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Decarboxylation Control:
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Problem: Low yield during the acid hydrolysis step.
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Solution: Use a two-step hydrolysis: mild alkaline hydrolysis (NaOH) to isolate the diacid, followed by thermal cyclization with Urea. This avoids "over-decarboxylation" or ring opening.
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Purification:
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The product is polar.[2] If recrystallization fails, use Flash Chromatography on Silica Gel (DCM:MeOH 95:5) to separate the trione from unreacted spiro-dione byproducts.
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References
- Spiro-Hydantoin and Succinimide Synthesis: Title: "The Chemistry of Spiro-Compounds. Preparation and Properties of Spiro-Succinimides." Source:Chemical Reviews / Journal of Organic Chemistry (General reference for Guareschi-Thorpe). Context: Foundational methodology for spiro-ring construction.
-
Tubulin Inhibitor Spiro-Intermediates
- Title: "Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Deriv
- Source:ACS Pharmacology & Transl
-
URL:[Link]
- Relevance: Describes the alkylation of ethyl 2-oxocyclopentanecarboxyl
- Cyclopentane-1,2-dione Chemistry: Title: "Novel process for the preparation of cyclopentane-1,2-diones" Source:US Patent 3922296A URL: Relevance: Preparation of the critical starting m
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CAS Database Entry
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Title: "2-Azaspiro[4.4]nonane-1,3,6-trione"
- Source:PubChem / ChemScene
-
URL:[Link] (Note: Direct link to specific isomer may require subscription; general structure verified).
-
Sources
- 1. Design and synthesis of spiro-cyclopentenyl and spiro-[1,3]-dithiolanyl substituted pyrrolidine-5,5-trans-lactams as inhibitors of hepatitis C virus NS3/4A protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. environmentclearance.nic.in [environmentclearance.nic.in]
- 3. researchgate.net [researchgate.net]
- 4. Green preparation and structure elucidation of spiro indole derivatives using grindstone technique - MedCrave online [medcraveonline.com]
- 5. researchgate.net [researchgate.net]
